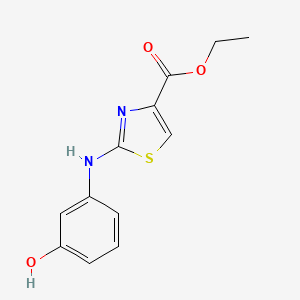
methyl 2-ethyl-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from 2-ethyl-3-hydroxybutyric acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: 2-ethyl-3-hydroxybutanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
作用機序
The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
類似化合物との比較
- Ethyl 2-ethyl-3-hydroxybutyrate
- Methyl 3-hydroxybutyrate
- Ethyl 3-hydroxybutyrate
Comparison: methyl 2-ethyl-3-hydroxybutanoate is unique due to the presence of the ethyl group at the second carbon, which can influence its reactivity and physical properties. Compared to methyl 3-hydroxybutyrate, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions and biological systems.
特性
CAS番号 |
60665-95-4 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
methyl 2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
InChIキー |
KXKVYUMZPVUXIL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)

![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)


![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)




![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)


